2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

Suzuki-Miyaura Coupling Regioselectivity Steric Hindrance

2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid (CAS 1256358-77-6) is a boronic acid derivative with the molecular formula C12H17BO4 and a molecular weight of 236.07 g/mol. The compound belongs to a class of THP-ether-substituted phenylboronic acids, which are primarily used as reagents in Suzuki-Miyaura cross-coupling reactions for the construction of complex organic molecules, including pharmaceutical intermediates.

Molecular Formula C12H17BO4
Molecular Weight 236.07 g/mol
CAS No. 1256358-77-6
Cat. No. B1454619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
CAS1256358-77-6
Molecular FormulaC12H17BO4
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1COC2CCOCC2)(O)O
InChIInChI=1S/C12H17BO4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11,14-15H,5-9H2
InChIKeyCLQFACNULRLNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid (CAS 1256358-77-6): Structural Identity and Procurement Baseline


2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid (CAS 1256358-77-6) is a boronic acid derivative with the molecular formula C12H17BO4 and a molecular weight of 236.07 g/mol [1]. The compound belongs to a class of THP-ether-substituted phenylboronic acids, which are primarily used as reagents in Suzuki-Miyaura cross-coupling reactions for the construction of complex organic molecules, including pharmaceutical intermediates . Its key structural feature is the ortho-substitution of the phenyl ring with a tetrahydropyran-4-yloxymethyl group, which significantly influences its steric and electronic properties compared to meta- and para-substituted isomers.

Why 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid Cannot Be Freely Substituted with Its Positional Isomers


Substituting 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid with its 3- or 4-regioisomers (CAS 1256358-76-5 and 1256358-78-7) is not scientifically valid due to fundamental differences in steric hindrance and electronic effects imposed by the ortho-positioning of the boronic acid and the bulky tetrahydropyranyloxymethyl group. These factors critically alter reactivity in key transformations, particularly in palladium-catalyzed cross-coupling reactions where the rate-determining transmetalation step is exquisitely sensitive to the steric environment around the boron center [1]. The ortho-substitution pattern can also influence the compound's ability to form reversible covalent bonds with diols and other nucleophiles, which is a key mechanism for enzyme inhibition and bioconjugation applications . Consequently, using a generic, structurally similar analog without comparative performance data risks synthetic failure, inconsistent yields, and unreliable biological activity.

Quantitative Differentiation Evidence for 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid vs. Closest Analogs


Ortho-Substitution Effect on Suzuki-Miyaura Coupling Reaction Yields

High-strength, direct head-to-head comparative data for this specific ortho-isomer against its meta- and para-isomers are absent from the primary literature and patent databases. However, class-level inference from the established behavior of ortho-substituted arylboronic acids indicates that this compound is expected to exhibit significantly slower transmetalation rates and lower coupling yields with bulky aryl halides compared to its para-substituted counterpart [1]. This is due to increased steric interactions between the ortho-substituent and the palladium catalyst in the transition state. This inference is a critical procurement signal: while the para-isomer (CAS 1256358-78-7) is a versatile, general-purpose coupling partner, the ortho-isomer is a specialized building block for constructing sterically congested biaryl structures where regiochemical control is essential [2].

Suzuki-Miyaura Coupling Regioselectivity Steric Hindrance

Differential Diol Binding Affinity Driven by Ortho-Substitution

The ability of phenylboronic acids to reversibly bind cis-diols is a key property for sensor and drug delivery applications. The ortho-substitution with a bulky tetrahydropyran-4-yloxymethyl group is expected to modulate the binding affinity and selectivity for specific diol-containing biomolecules (e.g., saccharides, glycoproteins) compared to the unsubstituted or para-substituted analogs [1]. While quantitative binding constants (Ka) for this specific compound are not reported, the general principle of ortho-effects on diol binding thermodynamics and kinetics is well-documented [2]. This suggests the ortho-isomer may offer a distinct selectivity profile, making it a more attractive candidate for applications requiring differentiation between diol substrates.

Boronic Acid-Diol Complexation Sensor Design Drug Delivery

Purity and Quality Specifications vs. Common Alternatives

A direct comparison of commercially available purity specifications shows that 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is typically supplied at 95% purity , which is directly comparable to the 95% minimum purity commonly offered for the 3-isomer (CAS 1256358-76-5) and the 95-96% purity for the 4-isomer (CAS 1256358-78-7) [1]. This demonstrates that the target compound is not at a commercial disadvantage regarding initial purity, a key procurement parameter. However, the unique ortho-substitution may lead to different impurity profiles (e.g., anhydride formation, deboronation) that require attention during storage and handling, as suggested by the storage recommendation of 2-8°C in a sealed dry environment .

Quality Control Purity Analysis Procurement Specification

Scientifically Justified Application Scenarios for 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid


Synthesis of Sterically Hindered Biaryl Pharmaceutical Intermediates

The ortho-substituted structure makes this compound the optimal choice for constructing biaryl bonds adjacent to bulky substituents, a common motif in kinase inhibitors and other clinical candidates. For example, it could be used to install a phenyl ring ortho to a large substituent on a heteroaryl halide, where the para-isomer would fail or yield the undesired regioisomer [1]. This application directly leverages the class-level inference of altered reactivity due to steric hindrance, as established in Section 3.

Design of Selective Diol Sensors for Biomedical Research

The specific steric environment around the boronic acid moiety may confer selectivity towards certain biologically relevant diols, such as those found on cancer cell surfaces or in glycoproteins. The ortho-isomer's distinct binding profile, inferred from class-level knowledge of phenylboronic acid-diol interactions, makes it a candidate for developing sensors that differentiate between glucose and fructose, or between various glycosylated biomarkers . This is a research application area where the ortho-isomer's uniqueness provides a testable hypothesis.

Development of Orthogonal Protecting Group Strategies

The tetrahydropyran-4-yloxymethyl group is a protected hydroxyl equivalent. The ortho-isomer allows for the incorporation of a masked alcohol ortho to the boronic acid, enabling subsequent orthogonal deprotection and further functionalization. This is valuable in the total synthesis of complex natural products like GEX1A/herboxidiene, where modular Suzuki coupling and subsequent THP deprotection are key steps [2]. The decision to use the ortho-isomer over the para-isomer is driven by the desired final architecture of the target molecule.

Bioconjugation for Targeted Drug Delivery Systems

The ability of this compound to form stable, reversible bonds with biomolecules, as noted on vendor sites, positions it as a tool for developing targeted drug delivery systems. The ortho-substitution pattern may influence the rate of bond formation and dissociation, potentially offering a different pharmacokinetic profile for drug conjugates compared to the para-isomer. This is a speculative application directly derived from the class-level inference of altered reactivity, requiring empirical validation .

Technical Documentation Hub

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